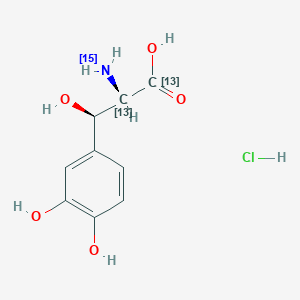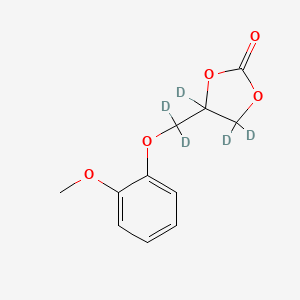
rac Guaifenesin-d5 Cyclic Carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guaifenesin-d5 cyclic carbonate is a labeled compound of guaifenesin cyclic carbonate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C11H7D5O5 and a molecular weight of 229.24 . It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guaifenesin-d5 cyclic carbonate typically involves the reaction of guaifenesin with deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reaction of guaifenesin with deuterated carbonates under controlled conditions to form the cyclic carbonate structure . The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of guaifenesin-d5 cyclic carbonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
化学反应分析
Types of Reactions
Guaifenesin-d5 cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of guaifenesin-d5 cyclic carbonate can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
作用机制
The mechanism of action of guaifenesin-d5 cyclic carbonate is similar to that of guaifenesin. It acts as an expectorant by increasing the volume and reducing the viscosity of secretions in the respiratory tract. This facilitates the removal of mucus by ciliary movement and enhances the efficiency of the cough reflex . The molecular targets and pathways involved include the hydration of respiratory tract secretions and the maintenance of the sol layer needed for ciliary clearance .
相似化合物的比较
Guaifenesin-d5 cyclic carbonate can be compared with other similar compounds, such as:
Guaifenesin: The parent compound, used as an expectorant in over-the-counter medications.
Guaifenesin-d3: Another stable isotope-labeled compound used for similar research applications.
Guaifenesin impurities: Various impurities and degradation products of guaifenesin that are studied for their effects and properties.
Guaifenesin-d5 cyclic carbonate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, such as improved sensitivity and specificity in mass spectrometry .
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
InChI 键 |
YZXWOTFONXXTKG-RORPNYJOSA-N |
手性 SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H] |
规范 SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


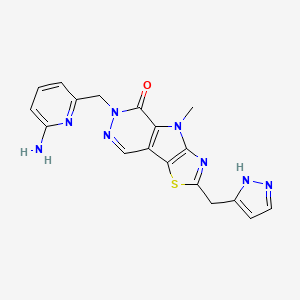
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
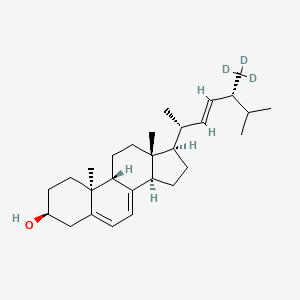
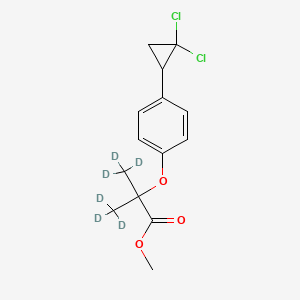
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)



